molecular formula C17H15ClO3 B5265347 (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B5265347
M. Wt: 302.7 g/mol
InChI Key: RKKVBFZMWOTDBP-SOFGYWHQSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework. Its structure features a 3-chlorophenyl group at the β-position and a 3,4-dimethoxyphenyl group at the α-position. Chalcones are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties, often attributed to their conjugated π-system and substituent-dependent electronic effects . The 3-chloro and 3,4-dimethoxy substituents in this compound likely modulate its reactivity, solubility, and biological interactions, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKVBFZMWOTDBP-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcone derivatives vary significantly based on substituent patterns, which influence their electronic properties and molecular conformations. Key structural analogs include:

Compound Name Substituents (α-/β-positions) Key Structural Features Dihedral Angle (Aromatic Rings) Reference
(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one α: 3,4-dimethoxyphenyl; β: 3-chlorophenyl Chlorine (electron-withdrawing), methoxy (electron-donating) Not reported; inferred to be planar due to conjugated system Target Compound
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one α: Benzodioxolyl; β: 4-chlorophenyl Benzodioxole (electron-rich), 4-Cl (meta-substituted)
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one α: 4-hydroxyphenyl; β: 3,4-dimethoxyphenyl Hydroxyl (hydrogen-bond donor), methoxy (electron-donating) 9.30°–4.85° (nearly planar)
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one α: 4-bromophenyl; β: 3,4-dimethoxyphenyl Bromine (bulky, polarizable) 9.30°–4.85° (planar)
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one α: 3-hydroxyphenyl; β: 4-Br-3,5-dimethoxyphenyl Bromine and hydroxyl (dual functionality)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxy groups in the target compound enhance electron density, while the 3-chloro group withdraws electrons, creating a polarized enone system. This contrasts with analogs like (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one, where the benzodioxole ring provides a rigid, electron-rich scaffold .
  • Planarity and Conformation : Dihedral angles between aromatic rings vary significantly. For example, bromine-substituted analogs exhibit near-planar conformations (9.30°–4.85°), whereas fluorophenyl derivatives show larger twists (47.81°–50.18°) . The target compound’s planarity is inferred to be intermediate, influenced by steric and electronic effects.
Physicochemical Properties
  • Solubility : Hydroxyl-containing analogs (e.g., (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas methoxy- or chloro-substituted derivatives (e.g., the target compound) are more lipophilic, favoring membrane permeability .
  • Crystal Packing : Compounds with hydroxyl groups (e.g., ) form O–H···O hydrogen bonds, leading to dense packing. In contrast, methoxy and chloro substituents rely on weaker van der Waals interactions or halogen bonding, as seen in (E)-3-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The Claisen-Schmidt condensation is widely used for chalcone synthesis. React 3-chlorobenzaldehyde with 3,4-dimethoxyacetophenone in ethanol under basic conditions (e.g., NaOH or KOH). Optimize by varying solvent polarity (e.g., ethanol vs. methanol), catalyst concentration (5–10% w/w), and temperature (40–60°C). Monitor reaction progress via TLC, and purify via recrystallization using ethanol/water mixtures. Yield improvements (>70%) are achievable by controlling stoichiometric ratios (1:1.2 aldehyde:ketone) and reflux duration (4–6 hrs) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this chalcone derivative?

  • Methodology :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and alkene (C=C) at ~1600 cm⁻¹. Methoxy C-O stretches appear at ~1250 cm⁻¹ .
  • NMR : Use ¹H NMR to identify methoxy protons (δ 3.8–4.0 ppm) and vinylic protons (δ 6.8–7.5 ppm with coupling constant J ≈ 15–16 Hz for E-configuration). ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .
  • UV-Vis : Compare experimental λmax (e.g., ~350 nm) with DFT-calculated electronic transitions to validate conjugation effects .

Q. How can single-crystal X-ray diffraction (XRD) be utilized to confirm the E-configuration and molecular geometry?

  • Methodology : Grow crystals via slow evaporation of a saturated acetone/ethanol solution. Collect data at low temperature (100–110 K) using a Cu-Kα source. Refine structures with software like SHELXL. Key parameters: C=O bond length (~1.22 Å), C=C bond length (~1.33 Å), and dihedral angles between aromatic rings (typically 10–20°). Compare with DFT-optimized geometries for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict and validate molecular geometry, electronic structure, and chemical reactivity?

  • Methodology :

  • Basis Sets : Use B3LYP/6-31G(d,p) for geometry optimization and vibrational frequency analysis. Compare bond lengths/angles with XRD data (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) .
  • HOMO-LUMO Analysis : Calculate energy gaps (ΔE ≈ 4–5 eV) to predict charge transfer and reactivity. Global reactivity descriptors (electrophilicity index ω ≈ 2–3 eV) indicate moderate electrophilic character .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate UV-Vis spectra in ethanol, adjusting for solvent polarity .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational modeling results?

  • Methodology : If bond lengths deviate (>0.05 Å), re-optimize geometries using higher-level basis sets (e.g., 6-311++G(d,p)) or hybrid functionals (e.g., CAM-B3LYP). For vibrational frequency mismatches, verify scaling factors (0.96–0.98 for B3LYP) or consider anharmonic corrections .

Q. How should researchers design antimicrobial activity studies to evaluate structure-activity relationships (SAR) for chlorophenyl-substituted chalcones?

  • Methodology :

  • Assay Design : Use agar diffusion or microdilution (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • SAR Analysis : Compare activity with analogs (e.g., 3,4-dimethoxy vs. 4-methoxy substitution). Enhanced activity correlates with electron-withdrawing groups (Cl) and planar molecular geometry, improving membrane penetration .

Q. What role do intermolecular interactions play in crystal packing, and how can they be analyzed?

  • Methodology : Analyze XRD data for C-H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.5–4.0 Å interplanar distances). Use Mercury software to visualize packing diagrams. Weak van der Waals interactions (e.g., Cl···Cl contacts) stabilize the lattice .

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